

S217879: A Comparative Analysis of a Novel KEAP1-NRF2 Inhibitor

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Compound of Interest		
Compound Name:	S217879	
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A deep dive into the preclinical data suggests **S217879**, a potent and selective NRF2 activator, may hold advantages over other KEAP1-NRF2 inhibitors in development, particularly in the context of nonalcoholic steatohepatitis (NASH) and liver fibrosis. This guide provides a comprehensive comparison of **S217879** with other notable inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. However, in the presence of stressors, this interaction is disrupted, allowing NRF2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in a variety of diseases, making it an attractive target for therapeutic intervention. **S217879** is a small molecule inhibitor designed to disrupt the KEAP1-NRF2 protein-protein interaction, thereby activating the NRF2-mediated antioxidant response.

Quantitative Comparison of KEAP1-NRF2 Inhibitors

S217879 demonstrates high potency in binding to the Kelch domain of KEAP1 and in activating the NRF2 pathway in cellular assays. A comparison with other known KEAP1-NRF2 inhibitors reveals its competitive profile.



Inhibitor	Binding Affinity to KEAP1 (Kd)	Binding Inhibition (Ki)	Cellular Potency (EC50/IC50)	Assay Type
S217879	4.15 nM[1]	-	16 nM (Nqo1 gene expression in hPBMCs)[1][2]	Surface Plasmon Resonance (SPR) / qPCR
Bardoxolone Methyl	-	-	-	-
Omaveloxolone	-	-	-	-
ML334	1 μM[3][4]	-	1.6 - 2.3 μM (FP assay)[5], 18 μM (ARE-luciferase) [4], 12 μM (NRF2 translocation)[4]	SPR / Fluorescence Polarization (FP) / ARE Reporter Assay

Note: Direct comparative binding affinity data for Bardoxolone Methyl and Omaveloxolone with KEAP1 is not readily available in the public domain as they are known to act as covalent modifiers of KEAP1.

Preclinical Efficacy in NASH Models

S217879 has been evaluated in two distinct preclinical models of NASH, demonstrating significant therapeutic potential.[2][6] A comparison with preclinical data from other NRF2 activators in similar models highlights its promising efficacy.



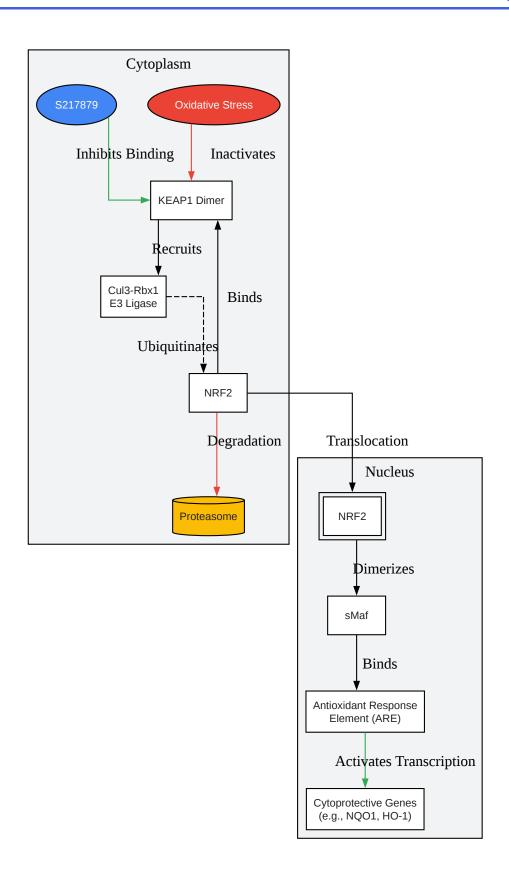
Inhibitor	Animal Model	Key Findings
S217879	Methionine and choline- deficient diet (MCDD) mice	Dose-dependent reduction in NAFLD Activity Score (NAS). [2][6]
Diet-induced obesity (DIO) NASH mice	Significant reduction in both NAS and liver fibrosis.[2][6]	
Omaveloxolone	STAM™ model of NASH	Reduced NAFLD activity score, hepatic fat deposition, hepatocellular ballooning, inflammatory cell infiltration, and collagen deposition.[7]
Bardoxolone Methyl	-	Limited preclinical data available specifically in NASH models.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

KEAP1-NRF2 Signaling Pathway





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Caption: The KEAP1-NRF2 signaling pathway and the mechanism of action of **S217879**.

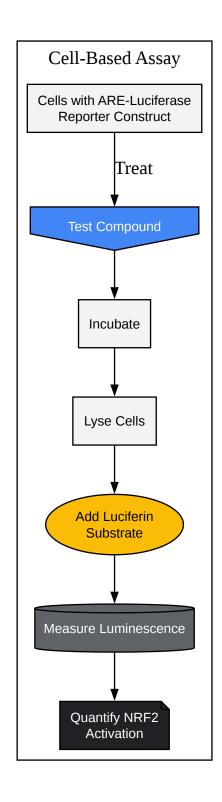


Experimental Workflow: TR-FRET Assay for KEAP1-NRF2 Interaction

Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Experimental Workflow: ARE-Luciferase Reporter Assay





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Caption: Workflow for an Antioxidant Response Element (ARE) luciferase reporter gene assay.

Detailed Experimental Protocols



Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KEAP1-NRF2 ProteinProtein Interaction

This assay is designed to quantify the inhibition of the KEAP1-NRF2 interaction by a test compound.[8][9]

- · Reagents and Materials:
 - His-tagged KEAP1 Kelch domain protein.
 - Fluorescein isothiocyanate (FITC)-labeled 9-mer NRF2 peptide amide (acceptor).
 - Terbium (Tb)-labeled anti-His antibody (donor).
 - Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
 - Test compound (e.g., **S217879**) serially diluted.
 - 384-well low-volume black plates.
 - TR-FRET microplate reader.

Procedure:

- Add a fixed concentration of His-tagged KEAP1 protein and Tb-anti-His antibody to each well of the assay plate and incubate to allow for binding.
- Add serial dilutions of the test compound or vehicle control to the wells.
- Add a fixed concentration of FITC-labeled NRF2 peptide to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for Terbium) and 520 nm (for FITC).



- The ratio of the acceptor signal (520 nm) to the donor signal (495 nm) is calculated. A
 decrease in this ratio indicates inhibition of the KEAP1-NRF2 interaction.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay

This cell-based assay measures the activation of the NRF2 pathway by quantifying the expression of a reporter gene under the control of an ARE.[10][11][12][13]

- Reagents and Materials:
 - A stable cell line (e.g., HepG2) transfected with a luciferase reporter vector containing multiple copies of the ARE.
 - Cell culture medium and supplements.
 - Test compound serially diluted.
 - Luciferase assay reagent (containing luciferin substrate).
 - White, opaque 96-well cell culture plates.
 - Luminometer.

Procedure:

- Seed the ARE-luciferase reporter cells into the wells of a 96-well plate and allow them to attach overnight.
- Treat the cells with serial dilutions of the test compound or vehicle control.
- Incubate the cells for a specific period (e.g., 24 hours) to allow for NRF2 activation and luciferase expression.



- Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Add the luciferase substrate to each well.
- Measure the luminescence signal using a luminometer.
- The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.
- EC50 values are determined by plotting the fold induction against the logarithm of the compound concentration.

In Vivo NASH Models

The MCD diet is a widely used model to induce a NASH-like phenotype in rodents.[14][15][16] [17][18]

- Animals and Diet:
 - Male C57BL/6J mice are typically used.
 - The MCD diet is devoid of methionine and choline and is often high in sucrose and fat.
 - A control group is fed a standard chow diet.
- Procedure:
 - Mice are fed the MCD diet or control diet for a period of 4-8 weeks to induce steatohepatitis.
 - During the study, animals are treated with the test compound (e.g., S217879) or vehicle control via oral gavage or other appropriate routes.
 - Body weight and food intake are monitored regularly.
 - At the end of the study, blood and liver tissue are collected for analysis.
- Endpoints:



- Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score, NAS).
 Fibrosis is assessed using picrosirius red staining.
- Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury. Liver triglycerides are also quantified.
- Gene Expression Analysis: Expression of NRF2 target genes (e.g., Nqo1) and genes involved in inflammation and fibrosis are measured by qPCR.

This model more closely mimics the metabolic syndrome associated with human NASH.[19][20] [21][22][23]

Animals and Diet:

- Male C57BL/6J mice are commonly used.
- The diet is typically high in fat (e.g., 40-60%), fructose, and cholesterol, often referred to as a "Western diet".
- A control group is fed a standard chow diet.

Procedure:

- Mice are fed the high-fat, high-fructose, high-cholesterol diet for an extended period (e.g., 16-30 weeks) to induce obesity, insulin resistance, and a NASH phenotype with fibrosis.
- Treatment with the test compound or vehicle is initiated after the establishment of NASH.
- Metabolic parameters such as body weight, glucose tolerance, and insulin resistance are monitored.

Endpoints:

 Similar to the MCD model, endpoints include histopathological assessment of NAS and fibrosis, biochemical markers of liver injury, and gene expression analysis.



Metabolic parameters are also key outcomes in this model.

Discussion of Advantages

Based on the available preclinical data, **S217879** presents several potential advantages over other KEAP1-NRF2 inhibitors:

- High Potency and Selectivity: **S217879** exhibits nanomolar binding affinity for KEAP1 and potent cellular activity.[1] Importantly, it has been shown to be highly selective, with minimal off-target activity against a broad panel of other proteins.[2] This high selectivity may translate to a better safety profile with fewer off-target side effects.
- Non-Covalent Mechanism of Action: Unlike electrophilic NRF2 activators such as bardoxolone methyl and omaveloxolone, which form covalent bonds with cysteine residues on KEAP1, S217879 is a non-covalent inhibitor. This reversible binding may offer a more controlled and potentially safer modulation of the NRF2 pathway, reducing the risk of irreversible off-target modifications.
- Demonstrated Efficacy in Relevant Disease Models: The robust efficacy of S217879 in both
 the MCDD and DIO-NASH models, particularly its ability to reduce both the NAFLD activity
 score and fibrosis, is a significant finding.[2][6] The DIO-NASH model, in particular, is
 considered more translatable to human NASH, suggesting that S217879's therapeutic
 effects may be relevant in a clinical setting.
- Anti-inflammatory Properties: Beyond its antioxidant effects, S217879 has demonstrated
 marked anti-inflammatory properties, as shown by the inhibition of LPS-induced cytokine
 release in human peripheral blood mononuclear cells.[1][2] This dual action is particularly
 advantageous for treating complex diseases like NASH, which are characterized by both
 oxidative stress and inflammation.

In conclusion, the preclinical profile of **S217879** suggests it is a highly promising KEAP1-NRF2 inhibitor with potential advantages in potency, selectivity, and mechanism of action. Its demonstrated efficacy in robust animal models of NASH positions it as a strong candidate for further clinical development in this and other diseases driven by oxidative stress and inflammation. Further head-to-head comparative studies will be crucial to definitively establish its superiority over other NRF2 activators.



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